molecular formula C5H7NO2S B010244 Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 105118-41-0

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No. B010244
M. Wt: 145.18 g/mol
InChI Key: UHFFDJOJIYVMRG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate, also known as MDTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDTC is a thiazole derivative that has been studied for its potential use as a building block in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is not fully understood. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may act as a nucleophile in various reactions. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may have potential antibacterial and antifungal properties. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to inhibit the growth of various bacterial and fungal species.

Advantages And Limitations For Lab Experiments

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is also stable under various conditions, making it an ideal building block for various reactions. However, there are also limitations to using Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in lab experiments. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is relatively expensive compared to other building blocks, and its use may be limited to certain reactions.

Future Directions

There are several future directions for Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate research. One potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various pharmaceutical compounds. Another potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate and its potential biochemical and physiological effects.

Synthesis Methods

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-bromoacetate with thioamide to form ethyl 2-(methylthio)acetate. The second step involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form 4,5-dihydro-1,3-thiazole-5-carboxylic acid. The final step involves the esterification of 4,5-dihydro-1,3-thiazole-5-carboxylic acid with methanol to form Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate.

Scientific Research Applications

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use as a building block in the synthesis of various pharmaceutical compounds. In material science, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of polymers and other materials. In organic synthesis, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of various organic compounds.

properties

CAS RN

105118-41-0

Product Name

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1

InChI Key

UHFFDJOJIYVMRG-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@@H]1CSC=N1

SMILES

COC(=O)C1CSC=N1

Canonical SMILES

COC(=O)C1CSC=N1

synonyms

4-Thiazolecarboxylicacid,4,5-dihydro-,methylester,(4R)-(9CI)

Origin of Product

United States

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